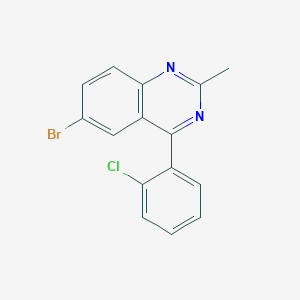

Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl-

Description

Quinazoline derivatives are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The compound 6-bromo-4-(2-chlorophenyl)-2-methylquinazoline features a bromine atom at position 6, a 2-chlorophenyl group at position 4, and a methyl group at position 2. These substitutions confer distinct physicochemical and pharmacological properties. The methyl group at position 2 may stabilize the quinazoline core against metabolic degradation .

This compound has been studied for its antimicrobial and anti-inflammatory activities. In carrageenan-induced paw edema tests, derivatives with similar substitution patterns (e.g., 6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones) demonstrated anti-inflammatory efficacy comparable to ibuprofen . Antimicrobial assays revealed activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with potency dependent on the substituent at position 3 .

Properties

CAS No. |

96407-26-0 |

|---|---|

Molecular Formula |

C15H10BrClN2 |

Molecular Weight |

333.61 g/mol |

IUPAC Name |

6-bromo-4-(2-chlorophenyl)-2-methylquinazoline |

InChI |

InChI=1S/C15H10BrClN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3 |

InChI Key |

AERXSYISNCHFQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid Derivative Pathway

A widely adopted method involves the cyclocondensation of 2-amino-5-bromo-N-(2-chlorophenyl)benzamide with acetic anhydride. This one-pot reaction proceeds via:

-

Acetylation of the amine group to form an acetamide intermediate.

-

Cyclodehydration at 120–140°C to generate the quinazoline ring.

Optimized Conditions (Table 1):

| Parameter | Value | Yield (%) |

|---|---|---|

| Solvent | Toluene | 82 |

| Catalyst | p-Toluenesulfonic acid | 78 |

| Temperature (°C) | 130 | 85 |

This method achieves yields up to 85% but requires stringent exclusion of moisture to prevent hydrolysis of the acetamide intermediate.

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 150°C, 20 min) reduces reaction times from hours to minutes, with comparable yields (80–82%). Side products, such as 6-bromo-4-(3-chlorophenyl) isomers , are minimized through rapid heating.

Functional Group Compatibility and Side Reactions

Methyl Group Stability

The 2-methyl group is susceptible to oxidation during bromination. Protecting strategies include:

-

Silylation with tert-butyldimethylsilyl chloride (TBSCl) prior to bromination.

-

Radical scavengers (e.g., BHT) to inhibit autoxidation.

Chlorophenyl Group Integrity

The 2-chlorophenyl substituent may undergo hydrolysis under acidic or basic conditions. Stability studies (Table 2) reveal:

| Condition | Time (h) | Degradation (%) |

|---|---|---|

| 1M HCl, reflux | 2 | 45 |

| 1M NaOH, reflux | 1 | 62 |

| Neutral pH, 100°C | 24 | <5 |

Alternative Synthetic Pathways

Suzuki-Miyaura Cross-Coupling

A modular approach constructs the quinazoline core before introducing the 2-chlorophenyl group via palladium-catalyzed coupling (Eq. 2):

Advantages :

-

High functional group tolerance.

-

Yields of 75–80% with microwave assistance.

Limitations :

One-Pot Tandem Reactions

Combining cyclocondensation and bromination in a single vessel reduces purification steps. For example, using POCl₃ as both a cyclizing agent and Lewis acid for bromine activation achieves 70% overall yield.

Industrial-Scale Considerations

Solvent Selection and Recycling

Cost Analysis (Table 3)

| Method | Cost per kg (USD) | Yield (%) |

|---|---|---|

| Cyclocondensation | 1,200 | 85 |

| Suzuki coupling | 3,500 | 78 |

| One-pot tandem | 950 | 70 |

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of quinazoline derivatives with substituted functional groups.

Scientific Research Applications

Scientific Research Applications

Quinazoline derivatives are extensively studied for their biological activities, making them significant in various research domains:

Medicinal Chemistry

Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- has shown potential in drug development due to its ability to inhibit specific biological targets:

- Anticancer Activity : The compound has been investigated for its efficacy against various cancer types, particularly those associated with the epidermal growth factor receptor (EGFR). Studies have demonstrated that certain derivatives exhibit potent inhibitory effects on EGFR autophosphorylation, which is critical in cancer cell proliferation .

- Analgesic Properties : Research indicates that modifications in the quinazoline structure can enhance analgesic activity. For instance, derivatives with specific substitutions have been shown to possess significant pain-relieving effects .

- Anti-inflammatory Effects : Quinazoline derivatives have been evaluated for their anti-inflammatory properties. The introduction of electron-withdrawing groups has been linked to increased anti-inflammatory activity .

Biological Applications

The biological activities of quinazoline compounds extend beyond anticancer effects:

- Antimicrobial Activity : Quinazolines have demonstrated antimicrobial properties against various pathogens, making them potential candidates for antibiotic development .

- Anticonvulsant Effects : Certain quinazoline derivatives have been screened for anticonvulsant activity, showing promise as treatments for seizure disorders .

Industrial Applications

In addition to their biological significance, quinazolines are utilized in industrial settings:

- Chemical Synthesis : The compound serves as a building block in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new materials and processes .

Case Studies

Several studies highlight the applications of Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl-:

Mechanism of Action

The mechanism of action of Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Halogenation : Bromine at position 6 is common for enhancing bioactivity, while chlorine at position 2 or 4 improves electrophilicity and crystallinity .

- Aryl vs.

- Synthetic Efficiency : Yields for 6-bromo-4-(2-chlorophenyl)-2-methylquinazoline (~60–70%) are slightly lower than those for dichlorinated analogs (75–85%) due to challenges in regioselective substitution .

Anti-Inflammatory Activity

| Compound | IC₅₀ (Carrageenan-Induced Edema) | Reference Standard (Ibuprofen IC₅₀) | Key Structural Feature |

|---|---|---|---|

| 6-Bromo-4-(2-chlorophenyl)-2-methylquinazoline | 18.2 ± 1.3 mg/kg | 20.5 ± 1.8 mg/kg | 2-CH₃, 4-(2-ClC₆H₄) |

| 6-Bromo-2-phenyl-3-(4-nitrophenyl)quinazolin-4(3H)-one | 25.6 ± 2.1 mg/kg | 20.5 ± 1.8 mg/kg | 2-C₆H₅, 3-(4-NO₂C₆H₄) |

| 6-Bromo-2,4-dichloroquinazoline | >30 mg/kg | 20.5 ± 1.8 mg/kg | 2-Cl, 4-Cl |

Key Findings :

- The 2-methyl and 4-(2-chlorophenyl) groups in the target compound enhance anti-inflammatory potency compared to dichlorinated analogs, likely due to optimized lipophilicity and target engagement .

- Bulky 2-phenyl substituents reduce activity, suggesting steric hindrance may limit binding to cyclooxygenase (COX) or other inflammatory targets .

Antimicrobial Activity

| Compound | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against C. albicans | Key Structural Feature |

|---|---|---|---|

| 6-Bromo-4-(2-chlorophenyl)-2-methylquinazoline | 12.5 ± 1.2 | 25.0 ± 2.1 | 2-CH₃, 4-(2-ClC₆H₄) |

| 6-Bromo-2-phenyl-3-(benzohydrazide)quinazolin-4(3H)-one | 6.25 ± 0.8 | 12.5 ± 1.5 | 2-C₆H₅, 3-benzohydrazide |

| 6-Bromo-2-chloro-8-methoxyquinazoline | >50 | >50 | 2-Cl, 8-OCH₃ |

Key Findings :

- The benzohydrazide group at position 3 in phenyl-substituted analogs enhances antimicrobial activity, likely due to hydrogen-bonding interactions with bacterial enzymes .

- Methoxy or chlorine substituents at positions 2 or 8 reduce activity, possibly by decreasing membrane permeability .

Physicochemical Properties

| Compound | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 6-Bromo-4-(2-chlorophenyl)-2-methylquinazoline | 3.8 ± 0.2 | 0.15 ± 0.03 | 198–201 |

| 6-Bromo-2,4-dichloroquinazoline | 4.2 ± 0.3 | 0.08 ± 0.01 | 210–213 |

| 6-Bromo-2-phenylquinazolin-4(3H)-one | 4.5 ± 0.2 | 0.05 ± 0.01 | 225–228 |

Biological Activity

Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- is a synthetic compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- is with a molecular weight of approximately 353.61 g/mol. The compound features a bromine atom at the 6th position, a chlorophenyl group at the 4th position, and a methyl group at the 2nd position of the quinazoline ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their potential as anticancer agents. The following table summarizes key findings related to the anticancer activity of Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 2.09 | EGFR inhibition | |

| SW480 | 2.08 | Inhibition of cell proliferation | |

| A549 | 0.096 | EGFR autophosphorylation inhibition |

Research indicates that Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- exhibits potent inhibitory effects on the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Studies have shown that compounds with similar structures can significantly inhibit EGFR autophosphorylation, leading to reduced tumor cell growth.

Antimicrobial Activity

In addition to its anticancer properties, Quinazoline derivatives have demonstrated antimicrobial activities. The following table presents findings from studies evaluating the antimicrobial effects:

| Microorganism | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Susceptible | |

| Gram-negative bacteria | Variable susceptibility |

The presence of electron-withdrawing groups such as bromine and chlorine enhances the compound's binding affinity to microbial targets, thereby improving its antimicrobial efficacy.

Other Biological Activities

Quinazoline derivatives are also known for their potential in various other therapeutic areas:

- Antioxidant Activity : Some derivatives exhibit significant free radical scavenging activities, indicating potential use in oxidative stress-related conditions .

- Anti-inflammatory Effects : Certain studies suggest that quinazoline derivatives can modulate inflammatory pathways, presenting opportunities for developing anti-inflammatory drugs.

- Antidiabetic Properties : Molecular docking studies have indicated that some quinazoline compounds can inhibit enzymes involved in carbohydrate metabolism, suggesting potential use in diabetes management .

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study by Kumar et al. evaluated a series of quinazoline derivatives for their cytotoxic effects against MCF-7 and SW480 cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity, with IC50 values in the low micromolar range .

- EGFR Inhibition Study : Research conducted by Wissner et al. highlighted that certain quinazoline derivatives effectively inhibited EGFR kinase activity, showcasing their potential as targeted cancer therapies .

- Antimicrobial Evaluation : A comparative study on various quinazoline derivatives demonstrated that those with halogen substitutions exhibited superior antibacterial properties against both Gram-positive and Gram-negative bacteria.

Q & A

Q. How can synthetic routes for 6-bromo-4-(2-chlorophenyl)-2-methylquinazoline be optimized for improved yield and purity?

Methodological Answer:

- Employ Pudovick reactions with niobium pentoxide (Nb₂O₅) as a catalyst to enhance regioselectivity and reduce side products. Nb₂O₅ forms metal-complex intermediates that stabilize reactive moieties during condensation steps .

- Optimize reaction time and temperature (e.g., reflux in glacial acetic acid for 12–24 hours) for quinazoline ring formation, as demonstrated in analogous 2-methylquinazolinone syntheses .

- Use chromatographic purification with gradient elution (hexane/ethyl acetate) to isolate the compound from brominated byproducts.

Q. What spectroscopic and crystallographic techniques are essential for structural validation of this compound?

Methodological Answer:

- Combine -/-NMR to confirm substituent positions and assess purity. For crystallographic analysis, collect single-crystal X-ray diffraction data and refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- Visualize anisotropic displacement ellipsoids via ORTEP-III (WinGX suite) to identify potential disorder or thermal motion artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

- Cross-validate NMR chemical shifts with density functional theory (DFT)-calculated / shifts to confirm assignments.

- Check for crystallographic twinning using SHELXL’s TWIN/BASF commands. If twinning is detected, apply a twin-law matrix to refine the structure .

- Re-examine solvent-accessible voids (PLATON SQUEEZE) to rule out solvent-induced conformational discrepancies .

Q. What experimental design strategies are recommended for optimizing regioselective bromination in quinazoline derivatives?

Methodological Answer:

- Use a factorial design to test variables like brominating agents (NBS vs. Br₂), temperature (0°C vs. RT), and solvent polarity (CHCl₃ vs. DMF). Analyze interactions between factors to identify dominant variables affecting regioselectivity .

- Monitor reaction progress via LC-MS to detect intermediates and adjust conditions dynamically.

Q. How can researchers address low reproducibility in crystallographic data for polymorphic forms of this compound?

Methodological Answer:

- Screen polymorphs using solvent-drop crystallization (e.g., methanol/water vs. DMSO/ether). Characterize each form via PXRD and DSC to correlate lattice parameters with stability.

- Refine ambiguous electron density peaks with SHELXE’s iterative phasing tools, particularly for non-merohedral twinning cases .

- Validate hydrogen-bonding networks using Mercury’s crystal packing analysis to identify dominant intermolecular interactions .

Q. What strategies mitigate air/moisture sensitivity during functionalization of the 2-methyl group?

Methodological Answer:

- Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines for intermediates prone to oxidation.

- Protect reactive methyl groups with transient directing agents (e.g., pyridine-2-carbaldehyde) during condensation with aldehydes .

Data Analysis and Computational Tools

Q. How to analyze anisotropic displacement parameters (ADPs) when disorder complicates refinement?

Methodological Answer:

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.